1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
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Overview
Description
1',3'-Dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of phenylhydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by further modifications to introduce the methyl groups and carboxylic acid functionality.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1',3'-Dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole rings can be reduced to form simpler derivatives.
Substitution: The phenyl group and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted phenyl and pyrazole derivatives.
Scientific Research Applications
1',3'-Dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to downstream effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1',3'-Dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the phenyl group.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups on the pyrazole ring.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Different position of methyl groups on the pyrazole ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-12(8-18(2)16-10)14-13(15(20)21)9-19(17-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXYPQXTLEFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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